

# Abbott m2000rt Real-Time PCR Results: A Technical Support Center

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## Compound of Interest

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing discrepancies in **Abbott** m2000rt Real-Time PCR results. The following resources are designed to help you identify and resolve common issues encountered during your experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What should I do if my PCR run fails or is invalid?

**A1:** If a run is invalid, it may be due to an assignable error in plate setup or test order creation. In such cases, the run should be repeated starting with the **Abbott** m2000rt Initiation and Test Order Creation using the remaining eluates. If there is no assignable error, the controls and specimens must be reprocessed, beginning with sample preparation.<sup>[1]</sup> An error control flag is displayed when a control result is out of range; refer to the **Abbott** m2000rt Operations Manual for corrective actions.<sup>[2][3]</sup>

**Q2:** What does an Internal Control (IC) failure indicate?

**A2:** An Internal Control failure suggests a problem with the sample processing or the PCR reaction itself. An error code will be generated if there is no amplification of the target and the internal control fails.<sup>[2]</sup> If a patient sample shows positive amplification of the target but the internal control fails, the result is considered valid but will be flagged.<sup>[2]</sup> For specimens where the IC cycle number (CN) value exceeds the established range, they must be retested starting from the sample preparation step.<sup>[3][4]</sup>

Q3: How often should I perform an optical calibration on the m2000rt?

A3: Optical calibration of the **Abbott** m2000rt instrument is required for the accurate measurement and discrimination of dye fluorescence during assays.[\[3\]](#) For detailed instructions and frequency, refer to the Calibration Procedures section in the **Abbott** m2000rt Operations Manual.

Q4: What are the likely causes of a negative control failure?

A4: A negative control failure, where the target is detected, often indicates contamination. This could be due to contamination of sample preparation reagents, master mix, or the sample itself with the target sequence.[\[1\]](#) It is crucial to decontaminate work areas, pipettes, and equipment to prevent this.[\[1\]](#)

Q5: What does error code 4448, "Excessive noise was detected in the reference signal," signify?

A5: This error code can be caused by issues with the m2000rt lamp. Check the lamp status for "Expired," "Failed," or "Replace Soon" messages and follow the troubleshooting instructions in your m2000rt Operations Manual. If the issue persists after replacing the lamp, contact your **Abbott** Molecular representative.[\[5\]](#)

## Troubleshooting Guides

### Issue 1: Invalid Run with Control Failures

This guide addresses situations where a run is flagged as invalid due to out-of-range control results.

Experimental Protocol:

- Review Run Report: Carefully examine the run report to identify which controls failed (positive, negative, or both) and any associated error codes.
- Investigate Assignable Errors:
  - Plate Setup: Verify the correct placement of samples, controls, and calibrators in the 96-well plate.

- Test Order: Confirm that the test order created in the m2000rt software matches the physical plate layout.
- Reagent Handling: Ensure that the correct reagents were used and that they were prepared and stored according to the assay protocol. Check for expired reagents.[6]
- Address Non-Assignable Errors:
  - If no assignable error is identified, it is necessary to reprocess all controls and patient specimens from the beginning of the sample preparation procedure.[1][2]
  - Consider potential systemic issues such as reagent lot-to-lot variability or environmental contamination.

## Issue 2: Internal Control (IC) Failure in a Specific Sample

This guide provides steps to troubleshoot an IC failure in an individual sample.

Experimental Protocol:

- Check for Flags: Note the specific error flag associated with the IC failure in the results report.
- Assess Sample Quality: Poor sample quality, including the presence of PCR inhibitors, can lead to IC failure. Review the sample collection and extraction procedures.
- Re-extract and Retest: Re-extract nucleic acid from the original sample and repeat the PCR.
- Dilution Series: If inhibition is suspected, perform a serial dilution of the nucleic acid extract and re-run the PCR. A successful amplification in a diluted sample suggests the presence of inhibitors in the original, more concentrated sample.

## Issue 3: Negative Control Failure (Contamination Suspected)

This guide outlines the procedure for identifying and eliminating the source of contamination when a negative control shows amplification.

### Experimental Protocol:

- Confirm Contamination: A positive result in the negative control is a strong indicator of contamination.[\[7\]](#)
- Isolate the Source:
  - Reagents: Test fresh aliquots of all reagents (master mix, primers, probes, water) in a new PCR run with a known clean negative control.
  - Environment: Take swabs from surfaces in the pre-PCR and post-PCR areas, including benchtops, pipettes, and equipment. Elute the swabs and run them as samples in a PCR to detect the presence of contaminating nucleic acids.
  - Pipetting Technique: Review and ensure proper aseptic pipetting techniques are being followed. Use aerosol-resistant filter tips.
- Decontamination Procedure:
  - Thoroughly clean and decontaminate all affected work surfaces, equipment, and pipettes with a 10% bleach solution followed by a 70% ethanol rinse.
  - If contamination is persistent, consider using a UV cross-linker to decontaminate surfaces and equipment.
- Repeat the Run: Once the source of contamination has been identified and eliminated, repeat the entire run with fresh reagents and controls.

## Quantitative Data Summary

Table 1: Common **Abbott** m2000rt Error Codes and Corrective Actions

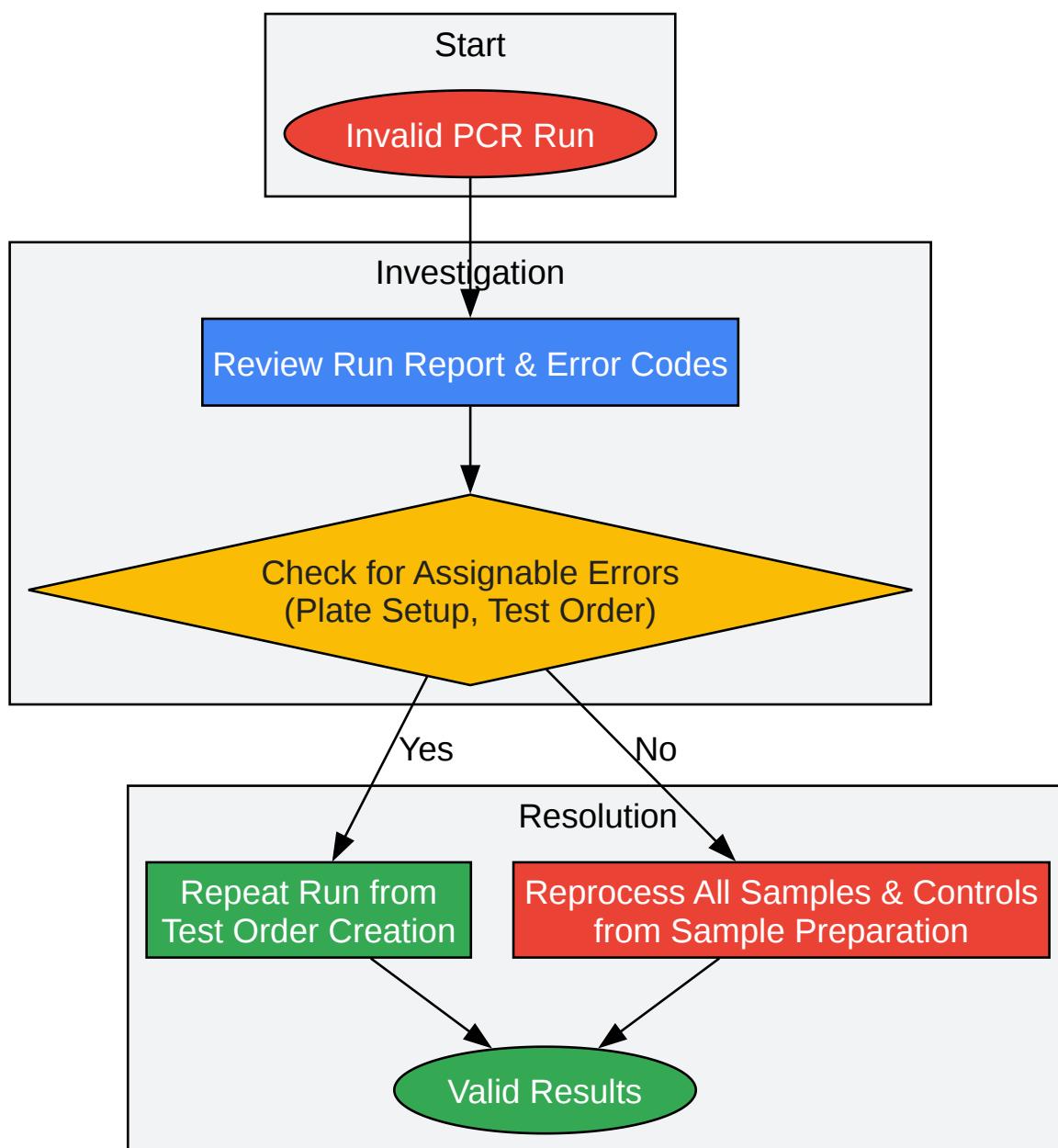
| Error Code | Message Text/Issue                                    | Probable Causes   | Corrective Actions  |
|------------|---|---|---|
| 4926       | IC cycle number is less than the minimum.             | - Sample preparation reagents, master mix, or sample or sample contaminated with targets.- Sample preparation procedure errors.- Wrong sample loaded onto reaction plate. | 1. Decontaminate work areas, pipettes, and equipment.2. Refer to the specific assay package insert for detailed procedures.3. Repeat the run with correctly loaded samples. <a href="#">[1]</a> |
| 4448       | Excessive noise was detected in the reference signal. | - Issues with the m2000rt lamp (e.g., expired, failed).- Variability in fluorescence signal.  | 1. Check the lamp status and replace if necessary, following the Operations Manual.2. If the problem persists, contact Abbott Customer Service. <a href="#">[5]</a>                             |
| 4965       | Negative control failed.                              | - Sample preparation error.- Misidentified negative control.- Contamination present.  | 1. Decontaminate the instrument and laboratory.2. Ensure the negative control is correctly identified.3. Repeat the run. <a href="#">[6]</a>  |
| 4968       | Positive control is non-reactive.                     | - Inhibition has occurred.- Wrong sample was loaded.- Incorrect pipetting of assay controls.  | 1. Ensure the positive control was identified correctly.2. For manual plate preparation, verify controls were pipetted into the proper wells.3. Repeat the run. <a href="#">[6]</a>             |
| -          | Invalid Run (General)                                 | - Assignable error in plate setup or test   | - If assignable error, repeat from test order   |

order.- Non-assignable error (e.g., reagent issue). creation with remaining eluates.- If no assignable error, reprocess all samples and controls from sample preparation.[\[1\]](#)

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## Visual Workflows and Logical Relationships

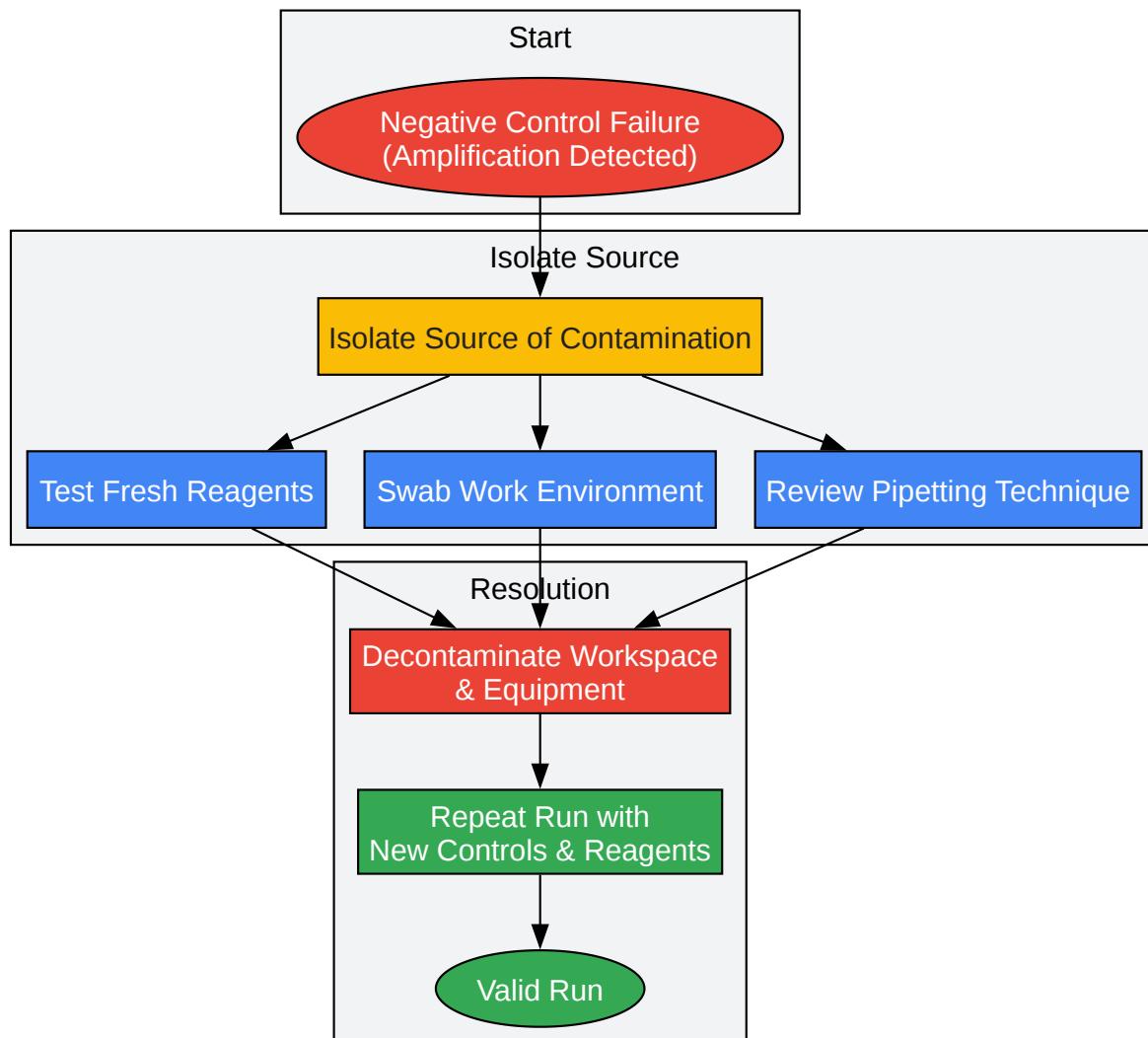
Diagram 1: General Troubleshooting Workflow for an Invalid PCR Run



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Caption: A flowchart illustrating the decision-making process for troubleshooting an invalid PCR run.

Diagram 2: Troubleshooting Negative Control Contamination



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Caption: A diagram outlining the steps to identify and resolve contamination issues leading to negative control failure.

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